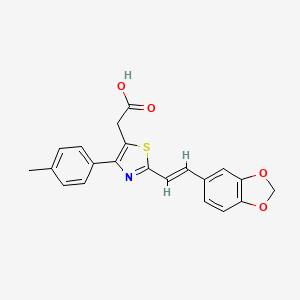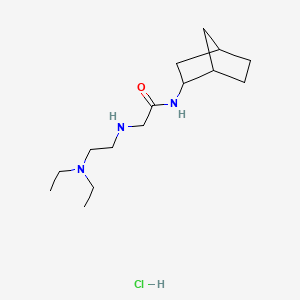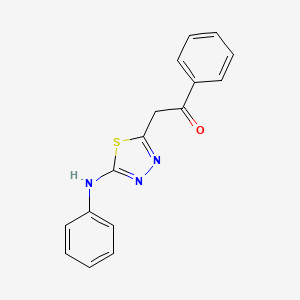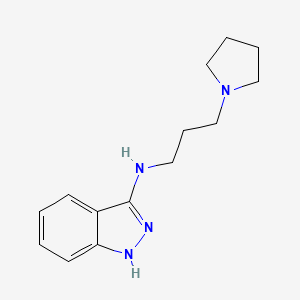
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- is a nitrogen-containing heterocyclic compound. It features an indazole core, which is a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Vorbereitungsmethoden
The synthesis of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- can be achieved through various methods. One common approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . Another method includes reductive cyclization reactions and the synthesis of 2H-indazoles via consecutive formation of C-N and N-N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods often employ these catalytic processes to ensure high yields and minimal byproducts.
Analyse Chemischer Reaktionen
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the indazole ring are replaced by other nucleophiles. Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents like DMSO, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a hinge-binding fragment in tyrosine kinase inhibitors, effectively binding to the hinge region of the enzyme and inhibiting its activity . This interaction disrupts the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- can be compared with other similar compounds, such as:
1H-Indazol-3-amine: A simpler indazole derivative with similar biological activities but lacking the pyrrolidinylpropyl group.
5-Aminoindazole: Another indazole derivative with potential biological activities, used in various synthetic applications.
Indazole-5-carboxaldehyde: A compound used in the synthesis of more complex indazole derivatives. The uniqueness of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility compared to other indazole derivatives.
Eigenschaften
CAS-Nummer |
82819-13-4 |
|---|---|
Molekularformel |
C14H20N4 |
Molekulargewicht |
244.34 g/mol |
IUPAC-Name |
N-(3-pyrrolidin-1-ylpropyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H20N4/c1-2-7-13-12(6-1)14(17-16-13)15-8-5-11-18-9-3-4-10-18/h1-2,6-7H,3-5,8-11H2,(H2,15,16,17) |
InChI-Schlüssel |
JZMAFMWIMRRBKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCNC2=NNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


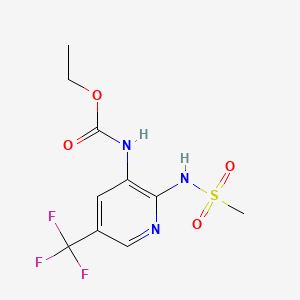
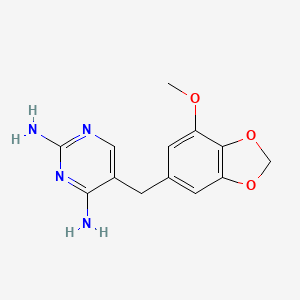
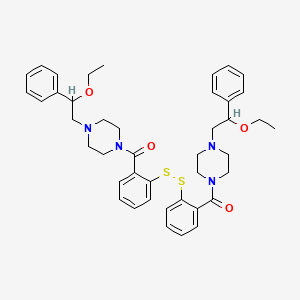
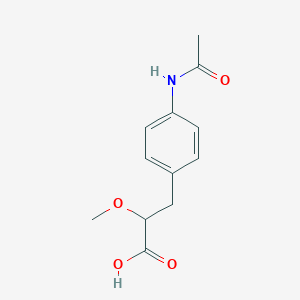

![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)
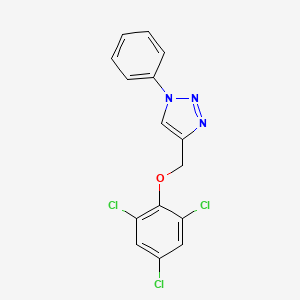
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

